
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3” is a specialty product used in proteomics research . It is related to cis-2-tert-Butyl-5-methyl-1,3-dioxane , which has a molecular formula of CHO and an average mass of 158.238 Da .
Molecular Structure Analysis
The molecular structure of “2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3” is related to that of cis-2-tert-Butyl-5-methyl-1,3-dioxane . The latter has a molecular formula of CHO, an average mass of 158.238 Da, and a monoisotopic mass of 158.130676 Da .Applications De Recherche Scientifique
Organic Synthesis Applications
- Synthesis of Alkyl Esters : Compounds with structures similar to "2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3" have been explored for their utility in organic synthesis, such as the synthesis of alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate. These reactions typically involve the condensation of specific dioxane derivatives with isocyanides in the presence of alcohols, showcasing the potential of dioxane derivatives in synthesizing complex organic molecules with significant yields Yavari, Hosseini-Tabatabaei, Habibi, 2003.
Material Science and Catalysis
- Catalysis and Material Development : The structural motifs found in dioxane derivatives, including tert-butyl groups, are often involved in the development of new materials and catalysts. These compounds can be used in various catalytic processes, highlighting the diversity of applications that such chemical structures can have in material science Nordin, Ariffin, Daud, Sim, 2016.
Analytical and Synthetic Methodologies
- Analytical and Synthetic Tools : The study of compounds with tert-butyl and dioxane components often leads to the development of new synthetic routes and analytical methodologies. For instance, the use of continuous photo flow chemistry for the scale-up synthesis of deuterium-labeled derivatives showcases innovative approaches to compound synthesis, potentially including those similar to "2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3" Yamashita, Nishikawa, Kawamoto, 2019.
Environmental and Sustainability Considerations
- Sustainable Chemical Processes : Research on the dehydration of biomass-derived compounds to produce high-value chemicals, like dioxolanes, demonstrates the potential for sustainable approaches in the chemical industry. These studies not only focus on the synthesis of new compounds but also emphasize the importance of environmental sustainability and the reduction of hazardous waste Harvey, Merriman, Quintana, 2016.
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIGCWUSDTOCI-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675745 |
Source


|
| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185175-97-6 |
Source


|
| Record name | Methyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

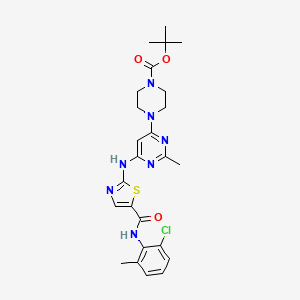

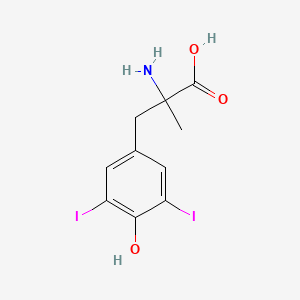

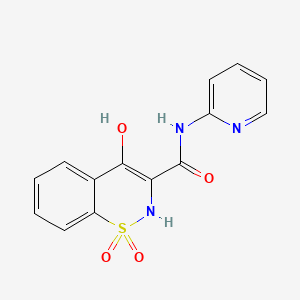
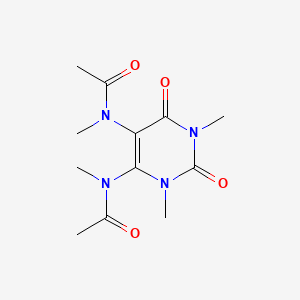
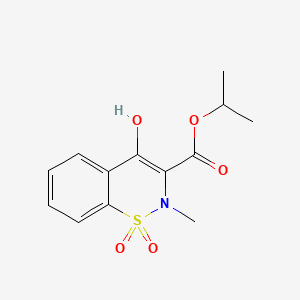
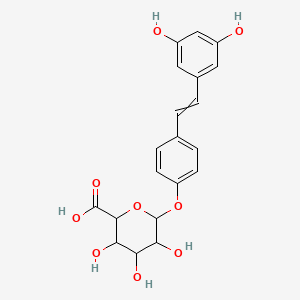
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)
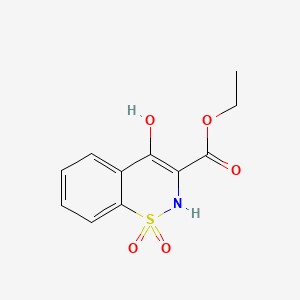

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)